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Cadmium--magnesium (1/3)

Cat. No.: B14712308
CAS No.: 12014-09-4
M. Wt: 185.33 g/mol
InChI Key: NRKLGXAIZXFAQM-UHFFFAOYSA-N
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Description

Contextualization of Intermetallic Phases within the Cadmium-Magnesium Binary System

The cadmium-magnesium (Cd-Mg) binary alloy system is characterized by the formation of several intermetallic compounds, which are ordered phases that appear at specific stoichiometric ratios. The phase diagram of the Cd-Mg system reveals the existence of distinct intermetallic phases, including CdMg, Cd₃Mg, and CdMg₃. The formation of these compounds is driven by the chemical affinity between cadmium and magnesium atoms, leading to ordered atomic arrangements that are energetically more favorable than a random solid solution at certain compositions and temperatures.

The Cd-Mg system is of particular interest to metallurgists and materials scientists due to the similar atomic sizes of cadmium and magnesium but their different crystal structures and electronegativity. This combination of factors leads to complex phase relationships and the formation of superlattices at lower temperatures. The intermetallic compound of interest, Cadmium-Magnesium (1/3), corresponds to the stoichiometric formula CdMg₃.

Historical Development and Scholarly Investigations of Cadmium-Magnesium (1/3)

The investigation of the Cd-Mg alloy system has a rich history, with early studies laying the groundwork for our current understanding. Pioneering work by researchers such as Hume-Rothery and Raynor, as well as Grube and Schiedt, provided the initial phase diagrams and identified the existence of ordered superlattices. royalsocietypublishing.orgaimehq.org Their work, primarily conducted in the early to mid-20th century, established the presence of transformations at low temperatures corresponding to the formation of superlattices based on the compositions MgCd, Mg₃Cd, and MgCd₃. royalsocietypublishing.org

Later investigations built upon this foundation, employing more advanced analytical techniques to refine the phase diagram and characterize the crystal structures of the various intermetallic compounds. These studies have been crucial in elucidating the thermodynamic stability and formation mechanisms of the different phases within the Cd-Mg system.

Foundational Research Questions Pertaining to Intermetallic Compound Formation

The study of the Cadmium-Magnesium (1/3) intermetallic and the broader Cd-Mg system raises several fundamental research questions that continue to drive scientific inquiry. A primary challenge lies in the precise determination of the crystal structures and thermodynamic properties of all the intermetallic phases, particularly those that form at low temperatures or have narrow stability ranges. tuhh.de Key research questions include:

What are the precise crystallographic parameters, including the space group and lattice constants, for the CdMg₃ intermetallic compound?

What are the exact thermodynamic conditions (temperature, pressure, and composition) under which the CdMg₃ phase nucleates and grows?

How do the electronic structure and bonding characteristics of CdMg₃ influence its physical and mechanical properties?

What are the kinetic pathways and transformation mechanisms involved in the formation of CdMg₃ from the parent solid solution?

To what extent do defects and deviations from ideal stoichiometry affect the stability and properties of the CdMg₃ phase?

Addressing these questions is essential for a comprehensive understanding of the Cd-Mg system and for the potential design of new magnesium alloys with tailored properties. jmamg.com

Detailed Research Findings

Crystal Structure of Cadmium-Magnesium (1/3)

The precise crystal structure of the Cadmium-Magnesium (1/3) or CdMg₃ intermetallic compound has been a subject of investigation. While the broader Cd-Mg phase diagram indicates its existence, detailed crystallographic data for this specific stoichiometry can be elusive in the literature, with more focus often placed on the Mg-rich Mg₃Cd phase.

For the related Mg₃Cd compound, it has been reported to crystallize in a hexagonal structure with the space group P6₃/mmc. escholarship.org Another source suggests a cubic structure for Mg₃Cd with the space group Pm-3m. This highlights the complexity and potential for different ordering schemes within this system.

Table 1: Crystallographic Data for a Related Magnesium-Cadmium Intermetallic

CompoundCrystal SystemSpace Group
Mg₃CdHexagonalP6₃/mmc
Mg₃CdCubicPm-3m

Thermodynamic Properties

The thermodynamic stability of the various intermetallic phases in the Cd-Mg system is a key area of research. The enthalpy of formation is a critical parameter that indicates the energetic driving force for the formation of a compound from its constituent elements. First-principles calculations have been employed to determine the enthalpies of formation for a range of binary magnesium compounds. bohrium.compsu.edupsu.eduresearchgate.net

Table 2: Calculated Enthalpy of Formation for a Cadmium-Magnesium Compound

CompoundCalculated Enthalpy of Formation (kJ/mol)
MgCd-8.5

Note: This value is for the MgCd compound. Specific, experimentally verified thermodynamic data for the solid CdMg₃ intermetallic compound, such as its Gibbs free energy and entropy of formation, are not extensively documented in the readily available literature.

Mechanical Properties

The mechanical properties of intermetallic compounds are often a limiting factor in their application. For the broader Cadmium-Magnesium alloy system, some investigations into mechanical behavior have been conducted. Studies on polycrystalline Cd-Mg alloys have shown that the yield stress and flow stress are relatively insensitive to temperature changes from room temperature down to 4.2 K. royalsociety.org The addition of cadmium to magnesium has been found to significantly increase the tensile strength of the resulting alloy. rsc.org However, specific mechanical property data, such as hardness and elastic modulus, for the isolated Cadmium-Magnesium (1/3) intermetallic phase are not well-documented in the available research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CdMg3 B14712308 Cadmium--magnesium (1/3) CAS No. 12014-09-4

Properties

CAS No.

12014-09-4

Molecular Formula

CdMg3

Molecular Weight

185.33 g/mol

InChI

InChI=1S/Cd.3Mg

InChI Key

NRKLGXAIZXFAQM-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Mg].[Mg].[Cd]

Origin of Product

United States

Synthesis Methodologies for Cadmium Magnesium 1/3

Conventional Preparative Routes for CdMg₃ Intermetallics

The conventional synthesis of CdMg₃ is rooted in standard metallurgical techniques involving the melting and solidification of its constituent elements. The process begins with high-purity cadmium and magnesium, which are weighed to the precise 1:3 stoichiometric ratio. These metals are typically placed in an inert crucible, made of materials like graphite, and melted in a furnace under a protective, inert atmosphere, such as argon, to prevent oxidation.

According to the Cadmium-Magnesium (Cd-Mg) phase diagram, at elevated temperatures, the elements form a continuous solid solution with a hexagonal close-packed (hcp) structure. himikatus.ru As this solution cools, it undergoes an ordering transformation to form the intermetallic phases. The CdMg₃ phase, specifically, forms via a peritectoid reaction at temperatures below approximately 200°C. himikatus.ru

A common procedure involves:

Melting the elemental constituents in a sealed container.

Solidifying the melt, which often results in a cored or dendritic microstructure with compositional inhomogeneities.

Subjecting the resulting ingot to a prolonged heat treatment known as homogenization annealing. This step is crucial for eliminating segregation and achieving a uniform, single-phase microstructure. semanticscholar.orgresearchgate.net The annealing process allows for solid-state diffusion to occur, which dissolves other phases and promotes the formation of the desired ordered CdMg₃ structure. researchgate.net For similar magnesium alloys, an optimal homogenization process might involve annealing at 480°C for 8 hours. researchgate.net

Techniques like the vertical Bridgman method can be employed for directional solidification, offering better control over the crystal growth and microstructure of the initial ingot. mdpi.com

Advanced Synthesis Techniques for Cadmium-Magnesium (1/3) Systems

Beyond conventional melt-processing, advanced synthesis techniques offer alternative pathways to producing CdMg₃, sometimes yielding novel phases or materials with enhanced properties. These methods can include various forms of physical vapor deposition, mechanical alloying, and high-pressure synthesis.

High-Pressure Synthesis Approaches for Intermetallic Phases

High-pressure synthesis stands out as a powerful advanced technique that opens up new frontiers for creating intermetallic compounds. asminternational.org By applying pressures on the order of gigapascals (GPa), it is possible to alter the thermodynamic landscape of a chemical system, enabling the formation of compounds and crystal structures that are inaccessible under ambient pressure conditions. asminternational.orgiaea.org This method provides access to denser structures and can modify atomic parameters like size and electronic structure. iaea.org

The process typically involves:

Loading the elemental powders or a pre-alloyed sample into a high-pressure apparatus, such as a diamond anvil cell (DAC) or a piston-cylinder device. asminternational.orgiaea.org

Compressing the sample to a target pressure, which can range from a few to over 50 GPa. iaea.org

Often, the sample is heated simultaneously to provide the necessary activation energy for the reaction and improve reactivity. iaea.org

In a study on the analogous Mg₃Y system, high pressures in the GPa range were used to prepare a novel face-centered cubic structure. scielo.br This demonstrates the potential of high-pressure techniques to synthesize unique phases in magnesium-rich intermetallics like CdMg₃. The use of a DAC is particularly advantageous as it allows for in situ monitoring of the reaction using diffraction and spectroscopic measurements. asminternational.org

Control of Stoichiometry and Microstructural Evolution during CdMg₃ Synthesis

Achieving the correct stoichiometry and a desired microstructure is paramount for obtaining pure CdMg₃ with predictable properties. Control over these aspects is a key focus of the synthesis process.

Stoichiometry Control: Precise stoichiometric control begins with the accurate gravimetric measurement of the high-purity starting elements. A significant challenge in the Cd-Mg system is the high vapor pressure of cadmium, which can lead to its preferential evaporation during melt-processing at high temperatures. This loss of cadmium would shift the final composition away from the intended CdMg₃ stoichiometry. To mitigate this, synthesis is often performed in a sealed crucible or under an overpressure of inert gas to suppress evaporation.

Microstructural Evolution: The microstructure of the final CdMg₃ material is largely determined by the thermal processing it undergoes. During the conventional melt-and-cast route, rapid solidification can lead to a dendritic structure with significant compositional segregation. semanticscholar.org

Homogenization annealing is the primary method used to control the microstructure. mdpi.com This heat treatment, performed at a temperature below the solidus for an extended period, is designed to:

Eliminate Dendritic Segregation: By allowing for atomic diffusion in the solid state, it creates a chemically uniform (homogenized) material. researchgate.net

Dissolve Secondary Phases: Any non-equilibrium phases that form during solidification can be dissolved back into the matrix. semanticscholar.org

Control Grain Size: The temperature and duration of the anneal, as well as the subsequent cooling rate, influence the final grain size and morphology of the alloy. Studies on other alloys show that annealing can transform structures into more uniform globular or lamellar arrangements. scielo.br

X-ray diffraction studies on Mg-Cd alloys confirm that the transformation to the ordered Mg₃Cd phase is a first-order phase transition, where a magnesium-rich phase and a cadmium-rich phase can coexist over a small temperature range before settling into the final, ordered structure. aip.org Careful control of the annealing and cooling process through this transition is essential for producing a single-phase material. mdpi.comaip.org

Interactive Data Tables

Table 1: Crystallographic Data for the CdMg₃ Intermetallic Phase. This table details the structural properties of the compound.

PropertyValueReference
Phase NameCdMg₃ (or Mg₃Cd) asminternational.org
Pearson SymbolhP8 asminternational.org
Space GroupP6₃/mmc (No. 194) asminternational.org
PrototypeNi₃Sn asminternational.org
Crystal SystemHexagonal asminternational.org

Table 2: Comparison of . This table contrasts the primary methods for producing CdMg₃.

FeatureConventional Preparative RouteHigh-Pressure Synthesis
Principle Melting, solidification, and solid-state diffusion (annealing). himikatus.rusemanticscholar.orgApplication of high pressure (GPa range) to induce phase transformation. asminternational.orgiaea.org
Pressure Atmospheric or slight overpressure.Gigapascals (GPa). iaea.org
Key Equipment Furnace, inert atmosphere chamber, crucible.Diamond Anvil Cell (DAC), Piston-Cylinder Apparatus. asminternational.orgiaea.org
Primary Advantage Scalable for larger quantity production.Access to novel or metastable phases not achievable at ambient pressure. asminternational.org
Primary Challenge Controlling loss of volatile Cadmium; achieving homogeneity. semanticscholar.orgTypically produces very small sample sizes.

Crystallographic Analysis of Cadmium Magnesium 1/3

Polymorphism and Crystal Structures of CdMg₃

The CdMg₃ intermetallic compound is known to exhibit polymorphism, meaning it can exist in more than one crystal structure. The two primary phases are a high-temperature cubic phase and a low-temperature hexagonal phase.

Characterization of the Cubic Pm3̅m Phase of Mg₃Cd

At elevated temperatures, Mg₃Cd adopts a cubic crystal structure belonging to the Pm3̅m space group. ontosight.airesearchgate.net This structure is characterized by its high degree of symmetry. ontosight.ai In this phase, the cadmium and magnesium atoms are disordered, occupying the atomic sites in a random distribution. This disordered arrangement is typical for high-temperature phases of intermetallic compounds, where the increased thermal energy overcomes the ordering energies. The Pm3̅m space group is associated with the perovskite structure, known for a wide range of applications, although the properties of CdMg₃ in this phase are primarily of interest for fundamental materials science. ontosight.airesearchgate.net

Characterization of the Hexagonal P6₃/mmc Phase of Mg₃Cd

Upon cooling, the cubic phase of Mg₃Cd undergoes a phase transition to a hexagonal structure. This low-temperature phase crystallizes in the P6₃/mmc space group. tudelft.nlarxiv.orgresearchgate.netiza-structure.org This hexagonal phase represents an ordered state where the cadmium and magnesium atoms occupy specific, distinct sites within the crystal lattice. tudelft.nl The transition from the disordered cubic phase to the ordered hexagonal phase is a classic example of an order-disorder transformation in an alloy system. arxiv.org The P6₃/mmc space group is common among intermetallic compounds and is also the structure of pure magnesium and cadmium. materialsproject.org

Relevance of the D0₁₉ Structure Type in CdMg₃

The ordered hexagonal phase of CdMg₃ is isostructural with the D0₁₉ structure type. This structure is characterized by an ordered arrangement of atoms in a hexagonal close-packed (hcp) lattice. The D0₁₉ structure is a common ordered structure for A₃B type intermetallic compounds. The relevance of the D0₁₉ structure in CdMg₃ lies in its influence on the physical and mechanical properties of the alloy. The ordering of atoms leads to changes in properties such as electrical resistivity, hardness, and ductility compared to the disordered state.

Determination of Lattice Parameters and Atomic Wyckoff Positions in CdMg₃

The precise arrangement of atoms within the crystal lattices of CdMg₃'s polymorphs is defined by their lattice parameters and Wyckoff positions.

For the cubic Pm3̅m phase , being a high-temperature, disordered phase, the atoms are randomly distributed on the lattice sites. In an ideal disordered A₃B structure with this symmetry, the single Wyckoff position would be occupied by a statistical mixture of 75% Mg and 25% Cd.

In the ordered hexagonal P6₃/mmc phase , the atoms are segregated to specific sites. The Wyckoff positions define these locations within the unit cell.

Phase Space Group Atom Wyckoff Position x y z
HexagonalP6₃/mmcMg6h0.8330.6660.25
HexagonalP6₃/mmcCd2c1/32/31/4

This table presents the Wyckoff positions for the ordered hexagonal phase of CdMg₃.

The lattice parameters, which define the size and shape of the unit cell, have been experimentally determined. For the hexagonal phase, these parameters are crucial for understanding the details of the crystal structure.

Phase a (Å) c (Å) c/a ratio
Hexagonal (CdMg₃)5.00515.2771.054

This table displays the lattice parameters for the hexagonal phase of CdMg₃. crystallography.net

Formation of Superlattices and Mechanisms of Order-Disorder Transformations in CdMg₃

The transition from the high-temperature disordered cubic phase to the low-temperature ordered hexagonal phase in CdMg₃ involves the formation of a superlattice. uchicago.edu In the disordered state, the atoms are randomly distributed, and the lattice has a higher symmetry. As the material is cooled, the atoms begin to arrange themselves in a periodic and ordered manner, which results in a lower symmetry structure with a larger unit cell, known as a superlattice.

The mechanism of this order-disorder transformation is a fundamental process in materials science. youtube.comresearchgate.netyoutube.comyoutube.com It is a type of phase transition that can be either first-order or second-order, often proceeding through nucleation and growth of ordered domains within the disordered matrix. youtube.com The driving force for this transformation is the reduction in the free energy of the system due to the preferred bonding between cadmium and magnesium atoms at lower temperatures. youtube.com The study of these transformations is critical for controlling the microstructure and, consequently, the properties of the alloy.

Structural Relationships between CdMg₃ and Isostructural Intermetallic Compounds (e.g., Co₃Si, MoRh₃)

The crystal structure of the ordered hexagonal phase of CdMg₃ (D0₁₉ type) is shared by a number of other intermetallic compounds. aps.orgcolab.ws This structural similarity allows for comparative studies of their physical and chemical properties.

Co₃Si is an example of a compound that crystallizes in the hexagonal P6₃/mmc space group, isostructural with the ordered phase of CdMg₃. materialsproject.orgaip.org First-principles calculations have been used to study its structural and magnetic properties. aps.orgarxiv.orgresearchgate.net While Co₃Si has been reported to be stable in this hexagonal phase only in a narrow high-temperature range in bulk form, it has been synthesized in nanoparticle form with the same crystal symmetry but different lattice parameters. aps.org

MoRh₃ is another intermetallic that can adopt a structure related to that of CdMg₃. The study of such isostructural compounds provides insights into the factors that stabilize certain crystal structures, such as atomic size ratios and electronic factors.

Phase Equilibria and Thermodynamics of the Cadmium Magnesium System

Comprehensive Assessment of the Binary Cd-Mg Phase Diagram

The binary Cd-Mg phase diagram is characterized by the formation of several intermetallic compounds, indicating strong interactions between cadmium and magnesium atoms. The diagram has been critically assessed based on a wide array of experimental data covering liquidus, solidus, and solid-state equilibria. researchgate.net The system features a complete solid solution between Cd and Mg at high temperatures in the hexagonal close-packed (HCP) phase. At lower temperatures, this solid solution decomposes to form ordered intermetallic compounds.

The primary intermediate phases in the Cd-Mg system are Cd₃Mg, CdMg, and CdMg₃. researchgate.net These ordered phases play a significant role in the properties of Cd-Mg alloys. The Cd-Mg phase diagram has been thermodynamically modeled using the CALPHAD (CALculation of PHAse Diagrams) technique, which provides a self-consistent set of thermodynamic parameters for the various phases. researchgate.net In these models, the liquid and disordered solid solution phases are typically described using a substitutional solution model. researchgate.net The ordered intermetallic compounds, including CdMg₃, are often treated as stoichiometric or modeled with more complex sublattice models to account for order-disorder transformations. researchgate.net

Thermodynamic Modeling of CdMg₃ Phase Stability

The stability of the CdMg₃ phase is a critical factor in determining the microstructure and properties of magnesium-rich Cd-Mg alloys. Thermodynamic modeling provides a powerful tool to predict and understand this stability as a function of temperature and composition.

First-principles calculations, based on density functional theory (DFT), have been employed to determine the fundamental thermodynamic properties of Mg-based compounds at 0 K. psu.edu The enthalpy of formation (ΔHf) is a key indicator of the stability of a compound relative to its constituent elements. psu.edu For compounds in the Mg-Cd system, these calculations provide crucial data for thermodynamic databases. psu.edu The energy of formation is calculated by subtracting the total energies of the pure constituent elements from the total energy of the compound. psu.edu At 0 K, this energy of formation is equivalent to the enthalpy of formation. psu.edu

The Gibbs free energy (G) of formation, which determines the thermodynamic stability at finite temperatures, is defined by the equation G = H - TS, where H is the enthalpy, T is the absolute temperature, and S is the entropy. The standard Gibbs free energy of formation (ΔGf°) represents the change in Gibbs free energy when one mole of a compound is formed from its elements in their standard states. wikipedia.org While direct experimental measurement can be challenging, ΔGf° can be calculated from the standard enthalpy of formation (ΔHf°) and the standard entropy of formation (ΔSf°). Computational methods can predict these values by including contributions from lattice vibrations (phonons). psu.edu

Table 1: Calculated Thermodynamic and Structural Properties of CdMg₃

Property Value Method Reference
Calculated Enthalpy of Formation (at 0 K) -6.5 kJ/mol of atoms First-Principles (DFT) psu.edu
Crystal Structure Hexagonal (Ni₃Sn-type) X-ray Diffraction concordia.ca

Note: The calculated enthalpy of formation compares favorably with experimental values, with differences often within about 10%. psu.edu

The analysis of phase stability in multicomponent systems relies heavily on robust theoretical frameworks. researchgate.netnih.gov Two of the most prominent and powerful approaches are CALPHAD and first-principles calculations. researchgate.net

First-Principles Calculations: This quantum mechanical approach, based on Density Functional Theory (DFT), calculates the total energy of a system from the fundamental laws of physics without empirical parameters. aps.orgresearchgate.net It is highly effective for determining the 0 K formation enthalpies of compounds and can predict the relative stability of different crystal structures. psu.eduaps.org By calculating the energies of various ordered structures, a convex hull diagram can be constructed to identify the stable ground states in an alloy system. aps.org For the Cd-Mg system, first-principles calculations have been used to determine the heats of formation for ordered compounds, which serve as crucial input for thermodynamic models.

CALPHAD (CALculation of PHAse Diagrams): The CALPHAD method is a phenomenological approach that uses thermodynamic models to describe the Gibbs energy of each phase in a system. nih.govthermocalc.comonera.fr The parameters in these models are optimized by fitting them to experimental data (like phase boundaries and thermochemical measurements) and, increasingly, to data from first-principles calculations. thermocalc.com The strength of the CALPHAD method lies in its ability to extrapolate thermodynamic properties to multicomponent systems, for which experimental data is often scarce. nih.gov For the Cd-Mg system, the solution phases (liquid and disordered hcp) are described by a substitutional model, while ordered phases like CdMg₃ are modeled using sublattice models to handle order-disorder transitions. researchgate.net This allows for the calculation of the entire phase diagram and the thermodynamic properties of all phases as a function of temperature and composition. onera.fr

Analysis of Isothermal and Eutectoid Reactions Involving CdMg₃

Invariant reactions, which occur at a constant temperature and involve three phases, are critical features of a binary phase diagram. In the Cd-Mg system, the CdMg₃ phase is involved in significant solid-state transformations.

A key reaction involving CdMg₃ is an order-disorder transformation. At high temperatures, Cd and Mg form a disordered hexagonal close-packed (HCP_A3) solid solution. As the temperature decreases, this disordered phase transforms into the ordered CdMg₃ phase, which has a hexagonal DO₁₉ structure (isostructural with Ni₃Sn). This transformation is not a simple eutectoid reaction but rather a second-order or weakly first-order transition that occurs over a range of temperatures and compositions. The CALPHAD modeling of the Cd-Mg system treats this by extending the substitutional model for the disordered hcp phase into a four-sublattice model for the ordered AB₃ phase, which accurately predicts this transformation. researchgate.net

The Cd-Mg phase diagram also features peritectic and eutectic reactions, although the primary formation mechanism for CdMg₃ from the solid solution is through ordering. Analysis of the complete phase diagram reveals the specific temperatures and compositions for all invariant reactions.

Table 2: Invariant Reactions in the Cd-Mg System

Reaction Temperature (°C) Composition (at. % Mg) Type
L ↔ (α-Mg) + MgCd ~383 ~65.0 Eutectic
L + MgCd ↔ MgCd₃ ~349 ~33.0 Peritectic
(α-Mg) ↔ Mg₃Cd ~255 ~25.0 Ordering
(α-Mg) ↔ MgCd ~233 ~50.0 Ordering

Note: Temperatures and compositions are approximate and can vary slightly between different assessments of the phase diagram.

Influence of Ternary and Quaternary Alloying Elements on Cd-Mg Phase Relations

The addition of a third or fourth element to the Cd-Mg binary system can significantly alter the phase equilibria, leading to changes in the stability of existing phases and the formation of new ternary or quaternary compounds. mdpi.comelsevierpure.com Alloying elements can be classified as stabilizers or destabilizers for a particular phase. elsevierpure.commdpi.com

For instance, studies on the Mg-Ag-Cd system have shown the formation of a ternary eutectic. iaea.org In the Mg-rich corner of the Mg-Ca-RE (Rare Earth) systems, the addition of elements like Gd and Nd leads to the formation of ternary compounds and alters the solubility limits of the binary phases. ysxbcn.com For example, in the Mg-Ca-Gd system, a ternary compound, Τ (89Mg−4Ca−7Gd), is formed. ysxbcn.com

Table of Compound Names

FormulaName
CdMg₃Cadmium-Magnesium (1/3)
Cd₃MgCadmium-Magnesium (3/1)
CdMgCadmium-Magnesium (1/1)
Mg₂CaMagnesium-Calcium (2/1)
Mg₄₁RE₅Magnesium-Rare Earth (41/5)
Mg₅GdMagnesium-Gadolinium (5/1)
Mg₄₁Nd₅Magnesium-Neodymium (41/5)
MgCdMagnesium-Cadmium (1/1)
MgCd₃Magnesium-Cadmium (1/3)
Mg₃CdMagnesium-Cadmium (3/1)
Ni₃SnNickel-Tin (3/1)

Electronic Structure and Chemical Bonding in Cadmium Magnesium 1/3

Density of States Analysis for CdMg₃ and Related Intermetallics

The density of states (DOS) represents the number of available electronic states at each energy level. Analysis of the DOS is a powerful tool for understanding the electronic structure and stability of intermetallic compounds. Current time information in London, GB. For the Cd-Mg system, the DOS of stable and metastable compounds has been calculated using the LMTO method to understand their thermodynamic properties. Current time information in London, GB.

A key feature often observed in the DOS of stable intermetallic compounds is the presence of a "pseudogap." A pseudogap is a minimum in the density of states near the Fermi level (E_F). The presence of a pseudogap is a strong indicator of stability. escholarship.org It signifies that the bonding states are largely filled while the anti-bonding states are mostly empty, leading to a more stable atomic configuration. For an ordered alloy to be stable, the Fermi level should fall within this pseudogap. escholarship.org This feature is directly linked to the ordering energy of the system; a deeper pseudogap at the Fermi level corresponds to a higher ordering energy and thus a more stable compound. escholarship.org

The table below summarizes the key features of a typical DOS analysis for a stable intermetallic compound like CdMg₃.

FeatureDescriptionImplication for Stability
Pseudogap A minimum in the density of states.Indicates a separation between bonding and anti-bonding states.
Fermi Level (E_F) Position The energy level separating occupied and unoccupied states.High stability is achieved when E_F falls within the pseudogap. escholarship.org
Bonding States Electronic states at lower energies.Filling these states contributes to the cohesive energy of the compound.
Anti-bonding States Electronic states at higher energies.Filling these states can destabilize the compound.

Correlation between Electronic Structure and Intermetallic Phase Stability

The stability of a particular crystal structure or phase in an intermetallic alloy is deeply connected to its electronic structure. First-principles calculations have established a definite correlation between the density of states at the Fermi level, N(E_F), and the structural stability of ordered intermetallic compounds. researchgate.net A lower value of N(E_F) is generally associated with higher stability. researchgate.net

This correlation arises because a high density of states at the Fermi level can lead to electronic instabilities. If there are many available states for electrons to move into with minimal energy change, the system can be more susceptible to distortions or phase transformations. Conversely, when the Fermi level is located in a region with a low density of states, such as a pseudogap, the electronic system is more stable, which in turn stabilizes the crystal structure. escholarship.org

The total energy of a system, which determines its phase stability, is significantly influenced by the filling of electronic states. The formation of a stable ordered phase like CdMg₃ is favored when the arrangement of atoms in the crystal lattice leads to an electronic structure with a low total energy. This is often achieved by the formation of a pseudogap at the Fermi level, maximizing the energy difference between occupied bonding states and unoccupied anti-bonding states. researchgate.net Therefore, the investigation of the electronic structure provides a microscopic explanation for the observed phase stability in the Cd-Mg system. Current time information in London, GB.

Role of Spin-Orbit Coupling in the Electronic Properties of CdMg₃-type Structures

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around the nucleus. This interaction can have a significant impact on the electronic band structure of materials, particularly those containing heavier elements where electrons move at relativistic speeds. Cadmium, being a relatively heavy element, means that SOC can play a role in the detailed electronic properties of CdMg₃.

The primary effects of spin-orbit coupling on the electronic structure include:

Lifting of Degeneracy: SOC can break the degeneracy of electronic bands. In crystal structures that lack inversion symmetry, this can lead to a momentum-dependent splitting of energy bands, known as Rashba or Dresselhaus effects. For structures that do have inversion symmetry, bands are at least doubly degenerate (Kramers' degeneracy), but SOC can still lift degeneracies at specific points or along certain lines in the Brillouin zone. core.ac.uk

Band Splitting and Avoided Crossings: The interaction can cause energy bands to split, especially near points where they would otherwise cross. This phenomenon, known as an "avoided crossing," alters the band dispersion and can affect the material's electronic and transport properties. aps.org

Modification of Fermi Surface: By altering the band structure near the Fermi level, SOC can modify the shape and size of the Fermi surface, which has direct consequences for properties like electrical conductivity and magnetoresistance.

While specific first-principles calculations detailing the quantitative effect of SOC on CdMg₃ are not broadly available, the general principles suggest that it would introduce modifications to the band structure calculated with scalar-relativistic approaches. The inclusion of SOC in theoretical models provides a more accurate description of the electronic states, which is crucial for understanding phenomena such as the spin Hall effect and other spintronic properties. aps.org

Defects, Non Stoichiometry, and Atomic Ordering in Cadmium Magnesium 1/3

Energetics and Types of Intrinsic Point Defects in CdMg₃

Intrinsic point defects, which are imperfections in the crystal lattice involving single atomic sites, play a crucial role in the thermodynamic and kinetic properties of intermetallic compounds like CdMg₃. These defects include vacancies (an empty lattice site), interstitials (an atom occupying a site that is normally vacant), and antisite defects (an atom of one type occupying a lattice site designated for the other type).

E_f = E_defect - E_perfect + Σn_iμ_i

where:

E_f is the defect formation energy.

E_defect is the total energy of the supercell containing the defect.

E_perfect is the total energy of the perfect supercell.

n_i is the number of atoms of species i added to (positive) or removed from (negative) the supercell to create the defect.

μ_i is the chemical potential of species i.

The primary types of intrinsic point defects expected in an ordered intermetallic compound like CdMg₃ are:

Vacancies: Cadmium vacancies (V_Cd) and Magnesium vacancies (V_Mg).

Interstitials: Cadmium interstitials (Cd_i) and Magnesium interstitials (Mg_i).

Antisite Defects: A Cadmium atom on a Magnesium sublattice site (Cd_Mg) and a Magnesium atom on a Cadmium sublattice site (Mg_Cd).

The relative formation energies of these defects determine their equilibrium concentrations at a given temperature. In many intermetallic compounds, antisite defects and vacancies are the most common types of constitutional and thermal defects.

Table 1: Expected Intrinsic Point Defects in CdMg₃

Defect Type Kröger-Vink Notation Description
Cadmium Vacancy V_Cd An empty Cadmium lattice site
Magnesium Vacancy V_Mg An empty Magnesium lattice site
Cadmium Interstitial Cd_i A Cadmium atom in an interstitial position
Magnesium Interstitial Mg_i A Magnesium atom in an interstitial position
Cadmium Antisite Cd_Mg A Cadmium atom on a Magnesium site

This table is based on general knowledge of point defects in intermetallic compounds, as specific experimental or computational data for CdMg₃ were not found in the search results.

Characterization of Non-Stoichiometric Deviations in Cd-Mg Intermetallics

Experimental characterization of non-stoichiometric deviations can be achieved through various techniques:

X-ray Diffraction (XRD): Precise lattice parameter measurements can indicate deviations from stoichiometry. Changes in lattice parameters with composition have been observed in Mg-Cd alloys, suggesting compositional variations within the phases. aip.org

Differential Thermal Analysis (DTA): This technique can be used to determine the phase boundaries and homogeneity ranges of the ordered phases, which are directly related to non-stoichiometry.

Vapor Pressure Measurements: In some systems, vapor pressure measurements can be used to determine the solidus line of the phase diagram, providing information on the extent of non-stoichiometry. researchgate.net

Studies on the broader Mg-Cd alloy system indicate that the ordered phases, including the one with the Mg₃Cd composition, exist over a range of compositions, implying a tolerance for non-stoichiometry. aip.org Research on Mg-Cd alloys in the vicinity of the Mg₃Cd composition has shown the coexistence of a magnesium-rich and a cadmium-rich phase over a narrow temperature range, with compositions deviating by 1-2%. aip.org This suggests that the CdMg₃ phase can exist with slight variations in its Cd/Mg ratio, which is accommodated by constitutional point defects.

Long-Range Atomic Order and Rearrangement Processes in CdMg₃

The CdMg₃ intermetallic compound is characterized by a long-range ordered crystal structure. This means that the Cadmium and Magnesium atoms occupy specific sublattice sites in a regular, repeating pattern over long distances. The ordering of atoms from a disordered solid solution is a key feature of the Mg-Cd system. jmamg.com

The ordered structure of Mg₃Cd (isostructural to CdMg₃) is of the D0₁₉ type. jmamg.comsciopen.com This ordering transformation from a disordered solid solution to an ordered phase is a first-order phase transformation. aip.org The degree of long-range order (LRO) can be quantified by an order parameter, which ranges from 0 for a completely random solid solution to 1 for a perfectly ordered crystal. The intensity of superlattice reflections in diffraction patterns is proportional to the square of the LRO parameter. The appearance and intensity changes of the (101) superlattice line in X-ray diffraction studies of Mg₃Cd confirm the ordering process. aip.org

Atomic rearrangement is the fundamental process that drives the ordering transformation. This involves the diffusion of Cadmium and Magnesium atoms through the crystal lattice, moving from random positions to their designated sublattice sites. This process is thermally activated and its kinetics are dependent on temperature and the presence of defects, such as vacancies, which facilitate atomic movement.

Mechanisms of Vacancy Formation and Superstructure Ordering

The formation of vacancies is intrinsically linked to the process of superstructure ordering in CdMg₃. Vacancies are not only thermodynamically stable defects at finite temperatures but also play a crucial kinetic role in facilitating the atomic diffusion required for ordering.

The formation of vacancies can be described as the migration of an atom from a lattice site in the bulk to a new lattice site on the surface of the crystal. The energy required for this process is the vacancy formation energy. While specific values for CdMg₃ are not available, calculations for pure magnesium and other alloys provide insight into the expected magnitudes and the influence of temperature on vacancy concentration.

The ordering process in the Mg-Cd system, leading to the formation of the CdMg₃ superstructure, proceeds through the redistribution of Cd and Mg atoms. sciopen.com This atomic movement is primarily mediated by a vacancy diffusion mechanism. The steps involved are:

Vacancy Formation: Thermal energy creates vacancies on both the Cd and Mg sublattices.

Atomic Migration: An adjacent atom can jump into the vacant site. For ordering to occur, there must be a net flux of Cd and Mg atoms to their correct sublattice sites. This is driven by the reduction in the free energy of the system as the degree of order increases.

Superstructure Evolution: As atoms continue to rearrange via vacancy-mediated diffusion, domains of the ordered D0₁₉ superstructure nucleate and grow until the entire crystal is ordered. Studies on related Mg-Gd-Cd alloys show a transformation sequence from a random solid solution to ordered domains. jmamg.comsciopen.com

The presence of vacancies is therefore a prerequisite for achieving a high degree of long-range order in a reasonable timeframe, as diffusion rates in a perfect crystal would be exceedingly slow.

Table 2: Chemical Compounds Mentioned

Compound Name
Cadmium-Magnesium (1/3)
CdMg₃
Mg₃Cd
MgCd
Cadmium

Computational Materials Science Approaches for Cadmium Magnesium 1/3

Density Functional Theory (DFT) Applications in CdMg₃ Research

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dlr.debragitoff.com It has been widely applied to study the fundamental properties of intermetallic compounds like CdMg₃. DFT calculations are instrumental in predicting material properties from first principles, meaning they are based on the fundamental laws of quantum mechanics without requiring empirical parameters. umich.edu

A primary application of DFT in the study of CdMg₃ is the determination of its stable crystal structure and equilibrium lattice parameters. youtube.com This process involves calculating the total energy of the system for various atomic arrangements and lattice dimensions. The structure with the lowest total energy corresponds to the most stable configuration at zero Kelvin.

The equilibrium lattice constant is found by calculating the total energy of the crystal as a function of the lattice parameters. The lattice parameter that minimizes the total energy is the equilibrium lattice constant. duke.eduillinois.edu This is a crucial parameter as it forms the basis for calculating other material properties. For a given crystal structure, a series of calculations are performed with slightly varied lattice constants, and the resulting energy-volume data is fitted to an equation of state, such as the Birch-Murnaghan equation, to precisely determine the equilibrium lattice constant and bulk modulus. illinois.edumdpi.com

Computational ParameterDescriptionTypical Output for CdMg₃
Crystal StructureThe arrangement of atoms in the crystal lattice. For CdMg₃, this is typically the DO₁₉ structure.Hexagonal (DO₁₉)
Equilibrium Lattice Constants (a, c)The dimensions of the unit cell at the minimum energy configuration.Calculated values in Angstroms (Å)
c/a RatioThe ratio of the lattice parameters in a hexagonal crystal structure.Dimensionless value
Bulk Modulus (B₀)A measure of a material's resistance to uniform compression.Calculated value in Gigapascals (GPa)

The stability of the CdMg₃ compound can be assessed by calculating its formation energy and cohesive energy using DFT. umich.edu

The formation energy (ΔH_f) is the energy change when a compound is formed from its constituent elements in their standard states. umich.edu A negative formation energy indicates that the compound is stable with respect to its constituent elements and its formation is an exothermic process. The formation energy is calculated using the following equation:

ΔH_f = E_total(CdMg₃) - [E_total(Cd) + 3 * E_total(Mg)]

where E_total(CdMg₃) is the total energy of the CdMg₃ compound, and E_total(Cd) and E_total(Mg) are the total energies of the constituent elements in their stable bulk phases. umich.edu

The cohesive energy is the energy required to break down the crystal into its constituent neutral atoms. researchgate.netnih.gov It provides a measure of the strength of the bonds within the material. The cohesive energy is calculated as:

E_coh = [E_atom(Cd) + 3 * E_atom(Mg) - E_total(CdMg₃)] / 4

where E_atom(Cd) and E_atom(Mg) are the energies of isolated single atoms of cadmium and magnesium, respectively. researchgate.net

Energy TypeDefinitionSignificance for CdMg₃
Formation EnergyEnergy released or absorbed when the compound is formed from its constituent elements. umich.eduA negative value indicates thermodynamic stability relative to pure Cd and Mg.
Cohesive EnergyEnergy required to separate the compound into isolated neutral atoms. umich.eduresearchgate.netIndicates the strength of the atomic bonds within the compound.

Ab Initio Methods for Predicting Phase Stability and Thermodynamic Properties

Ab initio (from the beginning) methods, including DFT, are crucial for predicting the phase stability and thermodynamic properties of materials like CdMg₃ at finite temperatures. scispace.comresearchgate.net These methods allow for the calculation of the Gibbs free energy of different phases as a function of temperature and composition. scispace.com The phase with the lowest Gibbs free energy under a given set of conditions is the most stable one.

The Gibbs free energy (G) is composed of the total energy at 0 K (from DFT), the vibrational free energy (phonons), and the electronic excitation free energy. thermocalc.com By calculating the Gibbs free energy for the liquid phase and various solid phases (including CdMg₃ and other potential intermetallics in the Cd-Mg system), a theoretical phase diagram can be constructed. These calculations can reveal the temperature and composition ranges over which the CdMg₃ phase is stable.

CALPHAD (CALculation of PHAse Diagrams) Methodology for Cd-Mg Systems

The CALPHAD methodology is a powerful computational tool for predicting phase diagrams and thermodynamic properties of multicomponent systems. onera.frpsu.edu It combines experimental data with thermodynamic models and, increasingly, with data from ab initio calculations. opencalphad.com For the Cd-Mg system, the CALPHAD approach involves developing a thermodynamic database that describes the Gibbs energy of each phase (liquid, solid solutions, and intermetallic compounds like CdMg₃) as a function of temperature and composition. psu.edu

The Gibbs energy models for each phase contain adjustable parameters that are optimized to reproduce available experimental data (e.g., phase boundaries, enthalpies of formation) and theoretical data from DFT calculations. onera.fr Once a self-consistent thermodynamic database for the Cd-Mg binary system is established, it can be used to calculate the phase diagram, predicting the stability ranges of phases like CdMg₃ and the temperatures of phase transformations. osti.gov

Cluster Expansion Techniques for Modeling Order-Disorder Transitions

The CdMg₃ intermetallic compound can undergo order-disorder transitions, where the arrangement of Cd and Mg atoms on the crystal lattice changes with temperature. The cluster expansion method is a powerful technique for modeling such transitions. osti.gov It involves creating a model Hamiltonian that describes the energy of any atomic configuration on a given lattice. researchgate.net

This method starts with ab initio (DFT) calculations of the energies of a set of ordered structures. The cluster expansion then fits these energies to a series of effective cluster interactions (ECIs), which represent the energetic contributions of different atomic arrangements (pairs, triplets, etc.). Once the ECIs are determined, they can be used in Monte Carlo simulations to explore the vast number of possible atomic configurations and determine the thermodynamic properties, including the order-disorder transition temperature. osti.gov For the Mg-Cd system, it has been noted that the inclusion of perturbed defect configurations in the training data can significantly lower the calculated order-disorder transition temperature. osti.gov

Integration of Machine Learning in Intermetallic Compound Design and Prediction

Machine learning (ML) is increasingly being integrated into materials science to accelerate the design and discovery of new materials. nih.govncku.edu.tw In the context of intermetallic compounds like CdMg₃, ML models can be trained on existing experimental and computational data to predict various properties. chemrxiv.orgyoutube.com

For instance, a machine learning model could be developed to predict the formation energy, lattice parameters, or mechanical properties of Cd-Mg alloys across a wide range of compositions. nih.gov These models typically use features derived from the constituent elements (e.g., atomic number, electronegativity, valence electrons) to make predictions. By rapidly screening a large number of potential compositions, ML can identify promising candidates for new intermetallic compounds with desired properties, significantly reducing the time and cost associated with traditional experimental or purely first-principles-based approaches.

Atomistic Simulations for Understanding Thermomechanical Behavior of Disordered Systems

The study of disordered systems, such as amorphous alloys and metallic glasses, at the atomic level presents significant challenges due to the absence of long-range crystallographic order. Atomistic simulations, particularly molecular dynamics (MD), have emerged as powerful tools to overcome these challenges, providing fundamental insights into the structure-property relationships that govern the thermomechanical behavior of these materials. In the context of the disordered Cadmium-Magnesium (1/3) (Cd3Mg) alloy, while specific published research is limited, the application of established atomistic simulation methodologies can be described to outline how its thermomechanical properties would be investigated.

Atomistic simulations model the behavior of a material by calculating the forces between individual atoms and solving their equations of motion. This approach allows for the direct observation of atomic-scale mechanisms that are often inaccessible through experimental techniques alone. For a disordered system like amorphous Cd3Mg, these simulations can elucidate deformation mechanisms, thermal expansion, and other thermomechanical responses.

The initial and most critical step in performing atomistic simulations is the development or selection of an appropriate interatomic potential. This potential is a mathematical function that describes the energy of a system of atoms as a function of their positions. For metallic alloys, the Embedded Atom Method (EAM) and the Modified Embedded-Atom Method (MEAM) are widely used formalisms. These potentials are parameterized by fitting to a database of experimental and first-principles data, such as lattice parameters, elastic constants, and formation energies of various crystalline phases. While specific interatomic potentials for the Cd-Mg system are not as extensively documented as for other magnesium alloys like Mg-Al, the development of such a potential would be a prerequisite for accurate simulations. researchgate.netnist.gov

Once a reliable interatomic potential is established, a model of the disordered Cd3Mg alloy can be created. This is typically achieved through a simulated melt-quench process. A crystalline sample with the correct stoichiometry is heated in the simulation to a temperature well above its melting point. After the system is fully molten and randomized, it is then rapidly cooled to a low temperature, bypassing crystallization and resulting in an amorphous, or disordered, atomic structure. The resulting structure can be validated by comparing its radial distribution function with experimental data from techniques like X-ray or neutron diffraction.

With a validated model of disordered Cd3Mg, its thermomechanical properties can be investigated through various simulated tests.

Simulated Mechanical Testing:

To understand the mechanical response, simulated tensile or compressive tests are performed. The simulation box containing the amorphous alloy is subjected to a constant strain rate while the resulting stress is calculated at each step. This generates a stress-strain curve, from which key mechanical properties can be extracted.

A hypothetical stress-strain curve for disordered Cd3Mg obtained from such a simulation is presented in Table 1.

Table 1: Hypothetical Mechanical Properties of Disordered Cd3Mg from Simulated Uniaxial Tension

PropertySimulated Value
Young's Modulus (GPa)45.8
Yield Strength (MPa)1250
Ultimate Tensile Strength (MPa)1800
Fracture Strain (%)8.5

By analyzing the atomic configurations during the simulated deformation, the underlying mechanisms can be identified. In disordered alloys, plastic deformation is often localized in regions of lower atomic density and shear modulus, known as shear transformation zones (STZs). The nucleation, percolation, and eventual coalescence of these STZs lead to the formation of shear bands and ultimately, failure of the material. Atomistic simulations allow for the direct visualization and characterization of these STZs.

Simulated Thermal Analysis:

The thermomechanical behavior also encompasses the material's response to temperature changes. Atomistic simulations can be used to calculate the coefficient of thermal expansion (CTE) by monitoring the change in the simulation box volume as a function of temperature.

A hypothetical dataset for the thermal expansion of disordered Cd3Mg is shown in Table 2.

Table 2: Hypothetical Volumetric Thermal Expansion of Disordered Cd3Mg

Temperature (K)Relative Volume Change (%)
3000.00
4000.25
5000.52
6000.81

From such data, the CTE can be calculated, providing valuable information for applications where dimensional stability under varying temperatures is critical. Furthermore, simulations can be employed to study the glass transition temperature (Tg), a key characteristic of amorphous materials, by observing changes in properties like volume or enthalpy as a function of temperature during a controlled heating or cooling cycle.

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